molecular formula C8H11NO3S B13988686 2-Amino-5-(ethylsulfonyl)phenol

2-Amino-5-(ethylsulfonyl)phenol

Cat. No.: B13988686
M. Wt: 201.25 g/mol
InChI Key: TYFGMFQLFGWYBY-UHFFFAOYSA-N
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Description

2-Amino-5-(ethylsulfonyl)phenol is an organic compound with the molecular formula C8H11NO3S It is a derivative of phenol, characterized by the presence of an amino group at the second position and an ethylsulfonyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethylsulfonyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-nitrophenol with ethylsulfonyl chloride in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Nitration: Introduction of a nitro group to the phenol ring.

    Sulfonylation: Addition of the ethylsulfonyl group.

    Reduction: Conversion of the nitro group to an amino group.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(ethylsulfonyl)phenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), sulfonyl chlorides

Major Products

    Oxidation Products: Nitroso and nitro derivatives

    Reduction Products: Amines

    Substitution Products: Halogenated and sulfonylated phenols

Scientific Research Applications

2-Amino-5-(ethylsulfonyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(ethylsulfonyl)phenol involves its interaction with specific molecular targets. The amino and ethylsulfonyl groups enable the compound to bind to enzymes and receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Blocking the active sites of enzymes.

    Receptor Binding: Interacting with cellular receptors to alter signal transduction.

Comparison with Similar Compounds

2-Amino-5-(ethylsulfonyl)phenol can be compared with other similar compounds such as:

  • 2-Amino-4-(methylsulfonyl)phenol
  • 2-Amino-5-(methylsulfonyl)phenol
  • 2-Amino-4-(ethylsulfonyl)phenol

Uniqueness

The presence of the ethylsulfonyl group at the fifth position distinguishes this compound from its analogs, influencing its chemical reactivity and biological activity. This unique substitution pattern can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-amino-5-ethylsulfonylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFGMFQLFGWYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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